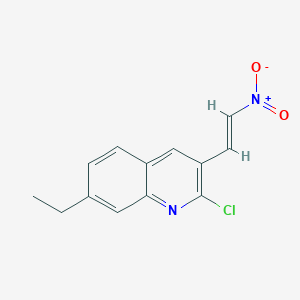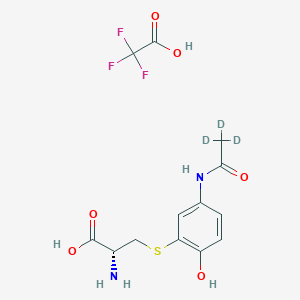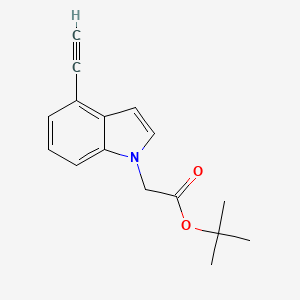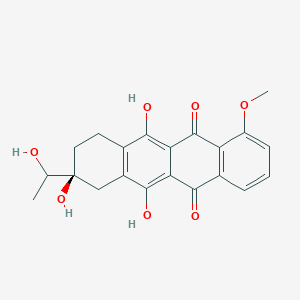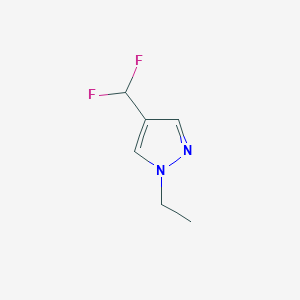
4-(Difluoromethyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic organic compound. It is characterized by the presence of a pyrazole ring, a difluoromethyl group, and an ethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents (e.g., difluoromethyl iodide) under appropriate reaction conditions.
Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve the replacement of the difluoromethyl group with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biologically active properties.
Mécanisme D'action
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is similar to other fluorinated pyrazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole and 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole. These compounds share the difluoromethyl group but differ in their substituents on the pyrazole ring. The presence of the ethyl group in this compound provides unique chemical and biological properties compared to its analogs.
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
4-(Difluoromethyl)-1-phenyl-1H-pyrazole
This comprehensive overview highlights the significance of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C6H8F2N2 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3 |
Clé InChI |
QDAQEPGHIMXPFB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



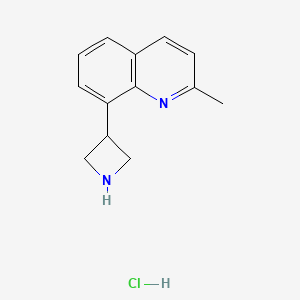

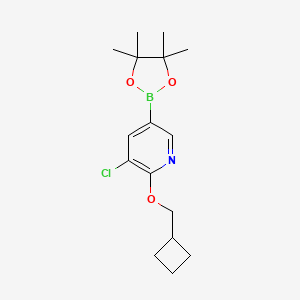

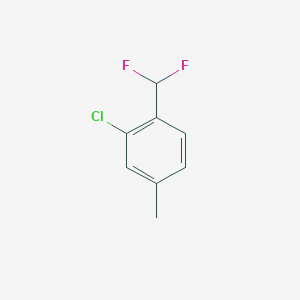
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)


